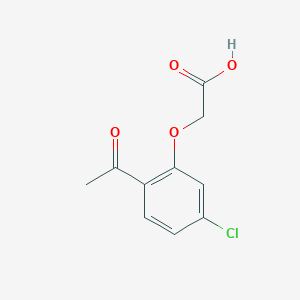
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is a heterocyclic compound that features a tetraazole ring substituted with a phenyl group and a phenylethylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Phenylethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the tetraazole ring with a phenylethylthiol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.
化学反应分析
Types of Reactions
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The phenylethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetraazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and phenylethylthio groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, or other leaving groups can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole depends on its specific application:
Biological Systems: It may interact with enzymes or receptors, altering their activity. The phenylethylthio group can enhance lipophilicity, improving cell membrane permeability.
Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
1-Phenyl-1,2,3,4-tetraazole: Lacks the phenylethylthio group, making it less lipophilic.
5-(2-Phenylethylthio)-1,2,3,4-tetraazole: Lacks the phenyl group, which may affect its reactivity and applications.
1-Phenyl-5-(methylthio)-1,2,3,4-tetraazole: Contains a methylthio group instead of a phenylethylthio group, altering its chemical properties.
Uniqueness
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole is unique due to the presence of both the phenyl and phenylethylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H14N4S |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-phenyl-5-(2-phenylethylsulfanyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
KLFODEIEQQUZAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCSC2=NN=NN2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128476.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B12128479.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)

![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)

![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![3-[(4-fluorophenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128559.png)

